N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups at the 1 and 4 positions of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzylamine with 1,4-dimethyl-1H-pyrazol-5-carbaldehyde in the presence of a suitable catalyst. The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-one, while reduction could produce N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine derivatives with altered functional groups.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine: This compound has a similar structure but with the amine group at the 3-position of the pyrazole ring.
N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group at the 5-position of the pyrazole ring.
The uniqueness of N-[(2-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections provide a comprehensive overview of its biological activity, including detailed research findings and relevant case studies.
- Molecular Formula : C13H18N3O
- Molecular Weight : 231.29 g/mol
- Structure : The compound features a methoxybenzyl group attached to the nitrogen atom and two methyl groups at the 1 and 4 positions of the pyrazole ring.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
Research highlights the compound's ability to inhibit inflammatory pathways, potentially by modulating enzyme activity involved in these processes. This could lead to reduced inflammation in various conditions.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. Pyrazole derivatives are known for their role as BRAF inhibitors and have shown promise in targeting various cancer-related pathways .
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets and pathways, potentially inhibiting certain enzymes involved in inflammatory responses or cancer progression.
Research Findings and Case Studies
Detailed Research Insights
- Antimicrobial Study : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound's structure contributes to its solubility and bioactivity.
- Anti-inflammatory Study : A study revealed that the compound significantly reduced levels of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- Cancer Research : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Its role as a BRAF inhibitor suggests it may be a valuable candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-6-4-5-7-12(11)17-3/h4-8,14H,9H2,1-3H3 |
InChI Key |
NPELAAJMRJSQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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